molecular formula C12H17BClNO3 B1446191 (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704074-27-0

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Cat. No.: B1446191
CAS No.: 1704074-27-0
M. Wt: 269.53 g/mol
InChI Key: YBHHYLXQDVJKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrrolidin-1-yl ethoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a pyrrolidin-1-yl ethoxy group. This can be achieved through nucleophilic substitution reactions where the appropriate chloro and pyrrolidin-1-yl ethoxy groups are introduced.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Borane or boronate ester derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is unique due to the presence of both a chloro group and a pyrrolidin-1-yl ethoxy group on the phenyl ring. These substituents enhance its reactivity and specificity in various chemical reactions and biological applications, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

[3-chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHHYLXQDVJKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178637
Record name Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-27-0
Record name Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.